4-Dimethylamino-4'-nitrostilbene

Description

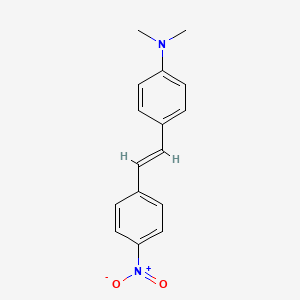

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLSIZITFJRWPY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049303 | |

| Record name | 1,4-Dimethylamino-4-nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Acros Organics MSDS] | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4584-57-0, 2844-15-7 | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethylamino-4-nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylamino-4'-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 4-Dimethylamino-4'-nitrostilbene (DMANS)

Introduction: The Significance of 4-Dimethylamino-4'-nitrostilbene (DMANS)

This compound (DMANS) is a prominent organic chromophore belonging to the "push-pull" stilbene family.[1][2] These molecules are characterized by an electron-donating group (the dimethylamino group) at one end of a conjugated π-system and an electron-accepting group (the nitro group) at the other. This electronic asymmetry gives rise to significant nonlinear optical (NLO) properties, making DMANS and its derivatives valuable in materials science and photonics.[3][4] DMANS is also utilized as a fluorescent probe and a standard for the correction of emission in fluorescence spectrometers due to its sensitivity to the surrounding environment.[5][6][7]

This guide provides a comprehensive overview of the synthetic protocol for DMANS, focusing on the Horner-Wadsworth-Emmons reaction. It is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.

Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination

The synthesis of DMANS is most efficiently achieved through an olefination reaction, which forms the central carbon-carbon double bond of the stilbene core. While the classic Wittig reaction is a viable option, the Horner-Wadsworth-Emmons (HWE) reaction offers several distinct advantages, making it the preferred method for this particular synthesis.[8]

Advantages of the Horner-Wadsworth-Emmons Reaction:

-

Simplified Purification: The HWE reaction produces a water-soluble phosphate byproduct, which is easily removed from the reaction mixture through aqueous extraction. In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar solid that often necessitates challenging column chromatography for removal.[8]

-

Enhanced Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic than the ylides used in the Wittig reaction, leading to better reactivity, especially with less reactive ketones.[8][9]

-

Stereoselectivity: The HWE reaction with stabilized phosphonate carbanions, as is the case in this synthesis, predominantly yields the thermodynamically more stable (E)-alkene (trans isomer).[10][11][12][13][14] This is desirable for DMANS, as the trans isomer is typically the target for its applications.

The overall synthetic pathway involves two key stages: the preparation of the precursor molecules and the subsequent HWE reaction to assemble the final DMANS product.

Precursor Synthesis

1. Synthesis of 4-(Dimethylamino)benzaldehyde

This starting material can be synthesized via the Vilsmeier-Haack reaction, which formylates an activated aromatic ring.[15]

-

Reaction: N,N-dimethylaniline is reacted with a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF).[15][16]

-

Mechanism: The phosphorus oxychloride activates the DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This then attacks the electron-rich para-position of the N,N-dimethylaniline. Subsequent hydrolysis yields the desired aldehyde.

-

Yields: This reaction is known to produce high yields, often around 80-90%.[16][17]

2. Synthesis of Diethyl (4-nitrobenzyl)phosphonate

This phosphonate ester is prepared through the Michaelis-Arbuzov reaction.[18]

-

Reaction: 4-Nitrobenzyl bromide is reacted with triethyl phosphite.[18]

-

Mechanism: The reaction proceeds via an SN2 reaction where the phosphorus atom of the triethyl phosphite acts as a nucleophile, displacing the bromide from 4-nitrobenzyl bromide to form a phosphonium salt intermediate. A subsequent dealkylation step, where the bromide ion attacks one of the ethyl groups on the phosphorus, yields the final phosphonate ester and a volatile ethyl bromide byproduct.[18]

Experimental Protocols

Materials and Instrumentation

| Reagent/Equipment | Purpose |

| 4-(Dimethylamino)benzaldehyde | Aldehyde component in HWE reaction |

| Diethyl (4-nitrobenzyl)phosphonate | Phosphonate component in HWE reaction |

| Sodium hydride (NaH) | Base for deprotonating the phosphonate |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing the reaction |

| Nitrogen or Argon atmosphere | To maintain anhydrous conditions |

| TLC plates (silica gel) | To monitor reaction progress |

| Column chromatography setup | For purification of the final product |

| Rotary evaporator | For solvent removal |

| NMR Spectrometer | For product characterization |

| Mass Spectrometer | For product characterization |

| Melting point apparatus | For product characterization |

Step-by-Step Synthesis of this compound

Safety First: this compound is toxic if swallowed, in contact with skin, or if inhaled.[19][20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[19][20][21]

-

Preparation of the Phosphonate Anion:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add diethyl (4-nitrobenzyl)phosphonate (1.0 equivalent).

-

Dissolve the phosphonate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with care.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, during which the solution should turn a deep red or purple color, indicating the formation of the phosphonate carbanion.

-

-

The Horner-Wadsworth-Emmons Reaction:

-

In a separate flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 4-(dimethylamino)benzaldehyde to the flask containing the phosphonate anion at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (DCM).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a solid. Purify this solid by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel to obtain the pure (E)-4-Dimethylamino-4'-nitrostilbene.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized DMANS should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | 256-259 °C[6] |

| ¹H NMR | Characteristic peaks for the aromatic and vinylic protons, as well as the dimethylamino group protons. The large coupling constant (J) for the vinylic protons (typically >15 Hz) confirms the trans configuration.[22] |

| UV-Vis Spectroscopy | An absorption maximum around 432 nm in benzene.[23] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of DMANS (268.31 g/mol ).[7] |

Reaction Mechanism Visualization

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction provides a reliable and efficient route for the synthesis of this compound. The key advantages of this method, including high (E)-selectivity and simplified purification, make it a superior choice over the traditional Wittig reaction for this particular target molecule. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can successfully synthesize high-purity DMANS for a variety of applications in materials science and biophotonics.

References

-

PrepChem.com. Synthesis of 4-dimethylaminobenzaldehyde. Available at: [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde. Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

LookChem. Synthesis of p-Dimethylaminobenzaldehyde. Available at: [Link]

-

ResearchGate. Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) - N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α-APD). Available at: [Link]

-

YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019-01-10). Available at: [Link]

-

University of California, Riverside. The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

-

PhotochemCAD. This compound. Available at: [Link]

-

ACS Publications. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface | The Journal of Physical Chemistry C. Available at: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Grokipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

-

Beyond Benign. Wittig Reaction. Available at: [Link]

-

PubChem. (4-Nitro-benzyl)-phosphonic acid | C7H8NO5P | CID 5180708. Available at: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). Available at: [Link]

-

Semantic Scholar. Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: this compound. Available at: [Link]

-

OMLC. This compound. Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

-

CP Lab Safety. This compound, min 95%, 1 gram. Available at: [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available at: [Link]

-

Science of Synthesis. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Available at: [Link]

-

NIH. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC. Available at: [Link]

-

Frontiers. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. (2016-08-15). Available at: [Link]

-

SpectraBase. 4-(Dimethylamino)-4'-nitrostilbene - Optional[FTIR] - Spectrum. Available at: [Link]

- Google Books. Nonlinear Optics and Applications.

-

PubMed Central. Nonlinear Optics in Low-Dimensional Nanomaterials - PMC. Available at: [Link]

-

MDPI. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). (2021-05-08). Available at: [Link]

- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Nonlinear Optics in Low-Dimensional Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 2844-15-7 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. echemi.com [echemi.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. This compound(2844-15-7) 1H NMR spectrum [chemicalbook.com]

- 23. PhotochemCAD | this compound [photochemcad.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Dimethylamino-4'-nitrostilbene (DANS)

This guide provides a comprehensive overview of the core physicochemical properties of 4-Dimethylamino-4'-nitrostilbene (DANS), a versatile "push-pull" chromophore. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic behavior, and key applications of DANS, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Push-Pull Chromophore

This compound (DANS) is a stilbene derivative characterized by the presence of an electron-donating dimethylamino group (-N(CH3)2) at one end of the conjugated π-system and an electron-accepting nitro group (-NO2) at the other. This "push-pull" electronic structure is the foundation of its remarkable photophysical and nonlinear optical properties.[1] The significant change in dipole moment between the ground and excited states makes DANS highly sensitive to its environment, a characteristic that is exploited in its various applications.[2][3] This guide will explore the fundamental properties that make DANS a molecule of interest in fields ranging from materials science to cellular imaging.

Molecular and Physical Properties

A foundational understanding of a molecule begins with its basic physical and chemical characteristics. These properties dictate its handling, solubility, and suitability for various experimental setups.

Table 1: Core Physicochemical Properties of DANS

| Property | Value | Source(s) |

| Molecular Formula | C16H16N2O2 | [4] |

| Molecular Weight | 268.31 g/mol | [4] |

| CAS Number | 4584-57-0 | [4] |

| Appearance | White to brown powder/crystal | [4] |

| Melting Point | 256-259 °C | [4][5] |

| Boiling Point (Predicted) | 411.7 ± 24.0 °C | [4] |

| Density (Predicted) | 1.206 ± 0.06 g/cm3 | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

The high melting point of DANS is indicative of a stable crystalline structure. Its limited solubility in common solvents necessitates careful consideration when preparing solutions for spectroscopic analysis or other applications.

Synthesis and Purification: A Practical Approach

The synthesis of DANS is most commonly achieved through the Horner-Wadsworth-Emmons reaction. This method provides a reliable route to the trans-isomer, which is typically the isomer of interest for its photophysical properties.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Horner-Wadsworth-Emmons reaction methodologies.[6]

Materials:

-

4-Dimethylaminobenzaldehyde

-

Diethyl(4-nitrobenzyl)phosphonate

-

Ethanol

-

Sodium ethoxide (or another suitable base)

Procedure:

-

Dissolve 1.00 mmol of 4-dimethylaminobenzaldehyde in 10 mL of ethanol at room temperature (23 °C).[6]

-

To this solution, add 1.00 mmol of diethyl(4-nitrobenzyl)phosphonate.[6]

-

Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture. The base facilitates the deprotonation of the phosphonate, initiating the reaction.

-

Stir the reaction mixture at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The product, trans-4-Dimethylamino-4'-nitrostilbene, will precipitate out of the solution as a solid.

-

Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials and byproducts.[6]

-

The resulting product is a yellow powder.[6] Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and dichloromethane.

Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is chosen for its high stereoselectivity, favoring the formation of the E-alkene (trans-isomer). Ethanol is a suitable solvent as it dissolves the reactants to a sufficient extent and is compatible with the strong base required. The precipitation of the product upon formation drives the reaction to completion and simplifies the initial purification.

Visualizing the Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis workflow for DANS.

Spectroscopic Properties: A Window into Electronic Behavior

The defining characteristic of DANS is its strong intramolecular charge transfer (ICT) upon photoexcitation. This is readily observed through its absorption and fluorescence spectra, which are highly sensitive to the polarity of the surrounding medium.

UV-Visible Absorption

DANS exhibits a strong absorption band in the visible region of the electromagnetic spectrum, corresponding to the π-π* electronic transition. In benzene, the absorption maximum (λmax) is observed at 432.25 nm with a molar extinction coefficient (ε) of 27,000 M-1cm-1.[7][8]

Fluorescence Emission and Solvatochromism

Upon excitation, DANS exhibits fluorescence that is highly dependent on the solvent polarity. This phenomenon, known as solvatochromism, arises from the stabilization of the polar excited state by polar solvents. In nonpolar solvents like benzene, DANS has a high fluorescence quantum yield of approximately 0.7.[8] However, in more polar solvents, the quantum yield decreases significantly.[2][3] This is because polar solvents promote the formation of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway.[9]

Table 2: Spectroscopic Properties of DANS in Benzene

| Parameter | Value | Source(s) |

| Absorption Maximum (λmax) | 432.25 nm | [7][8] |

| Molar Extinction Coefficient (ε) | 27,000 M-1cm-1 | [7][8] |

| Excitation Wavelength for Emission | 400 nm | [8] |

| Fluorescence Quantum Yield (Φf) | 0.7 | [8] |

Experimental Protocol: Spectroscopic Characterization of DANS

This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of DANS.

Materials:

-

This compound

-

Spectrometric grade solvents (e.g., benzene, dichloromethane, methanol)

-

1 cm pathlength quartz cuvettes

-

UV-Visible spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DANS in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the desired spectrometric grade solvent to achieve an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[8]

-

Absorption Measurement:

-

Record the absorption spectrum of the working solution using a UV-Visible spectrophotometer from approximately 300 nm to 600 nm.

-

Use the pure solvent as a blank.

-

-

Fluorescence Measurement:

-

Excite the sample at a wavelength where it absorbs strongly (e.g., 400 nm).[8]

-

Record the emission spectrum over a suitable wavelength range (e.g., 450 nm to 750 nm).

-

Ensure that the excitation and emission monochromator slits are set to an appropriate bandwidth.[8]

-

Correct the spectra for wavelength-dependent instrument sensitivity and subtract dark counts.[8]

-

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. Maintaining a low absorbance minimizes the inner-filter effect, ensuring the accuracy of fluorescence measurements. The use of spectrometric grade solvents is crucial for eliminating interfering signals.

Key Applications: Harnessing the Properties of DANS

The unique physicochemical properties of DANS have led to its application in several advanced scientific fields.

Nonlinear Optics (NLO)

The large difference in dipole moment between the ground and excited states of DANS results in a significant second-order nonlinear optical response.[1][6] This makes it a promising material for applications in electro-optic modulators and second-harmonic generation (SHG), which are crucial for laser technology and optoelectronics.[6][10][11]

Fluorescent Probes and Cellular Imaging

The sensitivity of DANS's fluorescence to the local environment makes it an excellent fluorescent probe.[12] It has been used to monitor polymerization processes in real-time and to investigate the physical properties of polymers.[12] Its solvatochromic properties are also utilized for the detection and identification of microplastics in environmental samples.[13][14] In the realm of cell biology, fluorescent molecules with similar properties are used for visualizing cellular membranes and understanding dynamic cellular processes.[15][16]

Visualizing the Application Logic

Caption: Logical relationship between DANS's properties and applications.

Conclusion

This compound is a molecule of significant scientific interest due to its pronounced push-pull electronic structure. Its well-defined physicochemical properties, coupled with its accessible synthesis, make it a valuable tool for both fundamental research and applied sciences. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize DANS in their work, from the synthesis of the material to its application in advanced spectroscopic and optical studies.

References

- nitrostilbenes as Reactive Fluorescent Probes for Monitoring the Photoinitiated Polymerization of MMA - American Chemical Society. (n.d.).

- This compound CAS#: 4584-57-0 - ChemicalBook. (n.d.).

- This compound | 4584-57-0 | FD62437 - Biosynth. (n.d.).

- 4-Dimethylamino-4-nitrostilbene | C16H18N2O2 | CID 66908091 - PubChem. (n.d.).

- Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E. (2021).

- This compound - PhotochemCAD. (n.d.).

- 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 - Sigma-Aldrich. (n.d.).

- This compound - OMLC. (n.d.).

- Organic Non-linear Optical (NLO) Material with High Electro-optic Effects - TCI Chemicals. (n.d.).

- Identification of microplastics using this compound solvatochromic fluorescence - PubMed. (2021).

- Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface | The Journal of Physical Chemistry C - ACS Publications. (n.d.).

- Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence - ResearchGate. (2021).

- 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 - Sigma-Aldrich. (n.d.).

- Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: this compound. | Semantic Scholar. (n.d.).

- This compound | CAS#:2844-15-7 | Chemsrc. (2025).

- 4-Dimethylamino-4′-nitrostilbene | CAS 2844-15-7 | SCBT - Santa Cruz Biotechnology. (n.d.).

- This compound CAS#: 2844-15-7 - ChemicalBook. (n.d.).

- This compound, min 95%, 1 gram - CP Lab Safety. (n.d.).

- This compound, min 98%, 1 gram - CP Lab Safety. (n.d.).

- Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC - PubMed Central. (n.d.).

- This compound | 2844-15-7 - ChemicalBook. (2025).

- Structural and NLO Properties of Novel Organic 4-Bromo-4-Nitrostilbene Crystal: Experimental and DFT Study. (2025).

- Synthesis, nucleation, growth, structural, spectral, thermal, linear and nonlinear optical studies of novel organic NLO crystal: 4-fluoro 4-nitrostilbene (FONS) - PubMed. (2013).

- Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC - NIH. (n.d.).

- Photophysics of trans -4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe | Request PDF - ResearchGate. (2025).

- Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques - MDPI. (n.d.).

- MOLECULAR MATERIALS FOR NONLINEAR OPTICS - Johns Hopkins University Applied Physics Laboratory. (n.d.).

- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.).

- Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - MDPI. (n.d.).

Sources

- 1. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4584-57-0 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E [pubs.rsc.org]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. This compound [omlc.org]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. secjhuapl.edu [secjhuapl.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of microplastics using this compound solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Dimethylamino-4'-nitrostilbene (CAS 2844-15-7): Properties and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Dimethylamino-4'-nitrostilbene (DMANS), a stilbene derivative with the CAS number 2844-15-7. DMANS is a quintessential "push-pull" chromophore, featuring an electron-donating dimethylamino group and an electron-accepting nitro group at opposite ends of a conjugated π-system. This unique electronic structure imparts remarkable solvatochromic and nonlinear optical (NLO) properties, making it a molecule of significant interest for researchers in chemistry, materials science, and biology. This document details its core physical and spectroscopic properties, provides validated experimental protocols for its synthesis and application, and outlines essential safety and handling procedures. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Core Molecular Properties and Electronic Structure

This compound, also known as DANS, is a crystalline solid recognized for its pronounced intramolecular charge transfer (ICT) characteristics.[1] This behavior is the foundation of its most valuable properties.

| Property | Value | Reference(s) |

| CAS Number | 2844-15-7 | [2] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [2] |

| Molecular Weight | 268.31 g/mol | [2] |

| Appearance | Solid, powder to crystal | Sigma-Aldrich |

| Melting Point | 256-259 °C (lit.) | Sigma-Aldrich |

| Synonyms | DANS, N,N-Dimethyl-4′-nitro-4-stilbenamine | [2] |

The "Push-Pull" Mechanism

The defining feature of DMANS is its electronic asymmetry. The dimethylamino (-N(CH₃)₂) group acts as a potent electron donor (the "push"), while the nitro (-NO₂) group serves as a strong electron acceptor (the "pull"). These groups are connected by a stilbene backbone, a conjugated system of double bonds that facilitates electron delocalization across the molecule.

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, a significant intramolecular charge transfer occurs, moving electron density from the donor end to the acceptor end. This creates a large change in the dipole moment between the ground and excited states, a critical factor for both its solvatochromic behavior and its utility in nonlinear optics.[1]

Caption: Intramolecular Charge Transfer in DMANS.

Spectroscopic Profile and Solvatochromism

The most compelling property of DMANS is its solvatochromism: a pronounced shift in its absorption or emission spectra depending on the polarity of its solvent environment.[3] This sensitivity arises directly from the large change in dipole moment upon photoexcitation.

In non-polar solvents, the ground state is stabilized, and the molecule exhibits strong fluorescence. In polar solvents, the highly polar excited state is significantly stabilized by dipole-dipole interactions with the solvent molecules. This stabilization of the excited state lowers its energy, leading to a red-shift (bathochromic shift) in the fluorescence emission.[4] However, this stabilization also facilitates non-radiative decay pathways, causing a dramatic decrease in the fluorescence quantum yield.[5] This phenomenon is a self-validating indicator of the environment's polarity.

| Solvent | λex (nm) | λem (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Reference(s) |

| Benzene | 432 | ~550 | 27,000 | 0.7 | PhotochemCAD |

| Methylene Chloride | 500 | ~700 | Not specified | 0.008 | [2], PhotochemCAD |

Causality Insight: The stark drop in quantum yield from 0.7 in non-polar benzene to 0.008 in the more polar methylene chloride is a direct consequence of the polar solvent stabilizing a twisted intramolecular charge transfer (TICT) state. This TICT state provides an efficient non-radiative pathway for the molecule to return to the ground state, effectively quenching fluorescence.

Synthesis via Horner-Wadsworth-Emmons Reaction

DMANS can be reliably synthesized using the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for producing E-(trans)-alkenes with high stereoselectivity.[6][7] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For DMANS, this involves reacting diethyl (4-nitrobenzyl)phosphonate with 4-(dimethylamino)benzaldehyde.

Caption: Horner-Wadsworth-Emmons synthesis workflow for DMANS.

Protocol 1: General Synthesis of this compound

This protocol describes a generalized procedure based on the Horner-Wadsworth-Emmons olefination.[8][9]

-

Ylide Generation:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl (4-nitrobenzyl)phosphonate in a suitable anhydrous solvent (e.g., THF or DMF).

-

Cool the solution in an ice bath (0 °C).

-

Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise with stirring. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

-

Condensation Reaction:

-

Dissolve an equimolar amount of 4-(dimethylamino)benzaldehyde in the same anhydrous solvent.

-

Add the aldehyde solution dropwise to the flask containing the ylide, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

The crude product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove the water-soluble phosphate byproduct, a key advantage of the HWE reaction.[7]

-

Further wash the solid with a cold, non-polar solvent like hexane or cold ethanol to remove unreacted aldehyde.

-

The crude DMANS can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

-

Validation (Trustworthiness):

-

Melting Point: The purified product should exhibit a sharp melting point within the literature range (256-259 °C).

-

Spectroscopy: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is a definitive indicator of the desired trans configuration.

-

Key Application: Fluorescent Staining of Microplastics

The pronounced solvatochromism of DMANS makes it an excellent tool for the detection and identification of microplastics in aqueous environments.[10]

Principle of Operation: Microplastics are synthetic organic polymers and are generally non-polar or weakly polar. When DMANS is introduced to a water sample containing microplastics, it preferentially partitions from the highly polar water environment into the non-polar polymer matrix.

-

In Water (Polar): DMANS fluorescence is heavily quenched and red-shifted.

-

In Microplastic (Non-polar): DMANS exhibits strong, blue-shifted fluorescence.

This stark contrast allows for easy visualization of microplastic particles under UV illumination. Furthermore, the exact emission wavelength can help discriminate between different polymer types based on their relative polarity.[10]

Protocol 2: Microplastic Detection with DMANS Staining

-

Stock Solution Preparation: Prepare a stock solution of DMANS (e.g., 1 mg/mL) in a suitable organic solvent like acetone or ethanol.

-

Sample Staining:

-

Isolate the suspected microplastic sample from the environmental matrix (e.g., by filtration or density separation).

-

Place the sample on a glass slide or in a petri dish.

-

Add a few drops of the DMANS stock solution to the sample, ensuring it is fully covered.

-

Allow the solvent to evaporate completely in a fume hood.

-

-

Visualization (Self-Validation):

-

Place the stained sample under a fluorescence microscope or a simple UV lamp (e.g., 365 nm).

-

Positive Control: Stain a known piece of plastic (e.g., polyethylene) to confirm the fluorescence of the dye.

-

Negative Control: Observe a blank water sample with DMANS to confirm the lack of strong fluorescence.

-

Microplastic particles will fluoresce brightly (typically green to orange) against a dark, non-fluorescent background.

-

-

Analysis (Optional): Use a fluorescence spectrometer coupled to the microscope to measure the emission spectrum from individual particles. The peak emission wavelength (λem) can be correlated with the polarity of the polymer, aiding in its identification.[10]

Safety and Handling

DMANS is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. | ☠️ (Skull and Crossbones) |

| Skin/Eye Irritation | H315, H319: Causes skin and serious eye irritation. | ❗ (Exclamation Mark) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | ❗ (Exclamation Mark) |

Data sourced from multiple safety data sheets.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is required.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up, away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a powerful molecular tool whose utility is derived directly from its fundamental "push-pull" electronic structure. Its sensitivity to the local environment, manifested as strong solvatochromism, makes it an invaluable probe for applications ranging from environmental science to cell biology. Its significant hyperpolarizability also cements its role in the development of advanced materials for nonlinear optics. By understanding the core principles governing its behavior and adhering to rigorous synthesis and handling protocols, researchers can effectively harness the unique properties of this versatile chromophore.

References

-

Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. Available at: [Link]

-

A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates. RSC Publishing. Available at: [Link]

-

Two-photon solvatochromism of this compound (DANS). ResearchGate. Available at: [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health (NIH). Available at: [Link]

-

Identification of microplastics using this compound solvatochromic fluorescence. PubMed. Available at: [Link]

-

Photophysics of trans -4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. ResearchGate. Available at: [Link]

-

Chemical structures of studied molecules DMAN and DMANH⁺ and complexes... ResearchGate. Available at: [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

-

Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime. Scirp.org. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction. SynArchive. Available at: [Link]

-

Nonlinear Optics and Organic Materials. DTIC. Available at: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E [pubs.rsc.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Identification of microplastics using this compound solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solvatochromic Effect of DANSYL Probes

Introduction: Unveiling Molecular Environments with Light and Color

In the intricate world of molecular science, understanding the immediate environment surrounding a molecule of interest is paramount. This local "microenvironment," dictated by factors such as polarity and hydrogen bonding capacity, governs everything from reaction kinetics to the conformational dynamics of biomolecules.[1] Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a powerful lens through which to probe these microenvironments.[2][3] Among the arsenal of solvatochromic probes, the DANS (5-dimethylaminonaphthalene-1-sulfonyl) group stands out for its remarkable sensitivity and versatility. This guide provides a comprehensive exploration of the solvatochromic effect of DANSYL derivatives, from the fundamental photophysical principles to practical applications in research and drug development.

The DANSYL moiety, often introduced by reacting DANSYL chloride with primary or secondary amines, creates fluorescent sulfonamide adducts whose emission spectra are exquisitely sensitive to the surrounding solvent polarity.[4][5] This sensitivity arises from a significant change in the molecule's dipole moment upon excitation from the ground state to the excited state. As the solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, leading to a shift in the fluorescence emission to longer wavelengths (a bathochromic or red shift).[3][6] This pronounced solvatochromic shift makes DANSYL probes invaluable tools for characterizing the polarity of solvent mixtures, investigating protein binding sites, and sensing changes in cellular environments.[4][7]

This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the DANSYL solvatochromic effect, coupled with actionable experimental protocols and data interpretation strategies.

The Photophysical Heart of the Matter: Mechanism of DANS Solvatochromism

The solvatochromic behavior of DANSYL derivatives is rooted in the electronic structure of the 5-dimethylaminonaphthalene-1-sulfonyl chromophore. This system comprises an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to the naphthalene ring. This arrangement creates an intramolecular charge transfer (ICT) character upon photoexcitation.

Ground State vs. Excited State: A Tale of Two Dipoles

In the ground state (S₀), the DANSYL molecule possesses a moderate dipole moment. However, upon absorption of a photon and transition to the first excited singlet state (S₁), there is a substantial redistribution of electron density. The dimethylamino group pushes electron density towards the sulfonyl group, resulting in a significantly larger dipole moment in the excited state.[8]

This change in dipole moment is the cornerstone of the solvatochromic effect. Polar solvent molecules will arrange themselves around the DANSYL probe to stabilize its dipole moment. Since the excited state has a much larger dipole moment, it experiences a greater degree of stabilization by polar solvents compared to the ground state. This differential stabilization lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap for fluorescence emission.[2][3] Consequently, as the solvent polarity increases, the fluorescence emission spectrum of a DANSYL probe shifts to lower energy (longer wavelengths).

Visualizing the Solvatochromic Shift

The relationship between the solvent polarity and the spectral shift can be visualized through a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: A streamlined workflow for the experimental determination of DANS solvatochromism.

Applications in Research and Drug Development

The pronounced solvatochromic properties of DANSYL probes have led to their widespread application in various scientific disciplines, particularly in biochemistry and drug development.

Probing Protein Structure and Binding Events

DANSYL derivatives are frequently used to label proteins, providing a sensitive fluorescent reporter of the local environment. [9][10]When a DANSYL-labeled protein binds to a ligand or undergoes a conformational change, the polarity of the microenvironment around the DANSYL probe can change. This change is reflected in a shift in the fluorescence emission spectrum, providing valuable insights into the binding event or conformational dynamics. For instance, if a DANSYL probe moves from a solvent-exposed, polar environment to a hydrophobic binding pocket, a blue shift (hypsochromic shift) in its fluorescence emission would be observed. This technique is instrumental in:

-

Characterizing ligand binding sites: By monitoring the fluorescence changes upon ligand binding, researchers can gain information about the polarity and accessibility of the binding pocket. [11][12]* Studying protein folding and unfolding: The fluorescence of a DANSYL probe can be used to track the changes in protein conformation during folding and unfolding processes.

-

High-throughput screening for drug candidates: Solvatochromic shifts can be used as a readout in high-throughput screening assays to identify molecules that bind to a target protein. [13]

Cellular Imaging and Sensing

The sensitivity of DANSYL probes to their local environment makes them valuable tools for cellular imaging. By designing DANSYL derivatives that localize to specific cellular compartments, researchers can probe the polarity of these organelles. Changes in cellular processes, such as membrane fusion or protein aggregation, can lead to alterations in the local polarity, which can be detected by monitoring the fluorescence of the DANSYL probe.

Conclusion: The Enduring Power of DANSYL Solvatochromism

The solvatochromic effect of DANSYL probes is a powerful and versatile phenomenon that provides a window into the molecular world. From fundamental studies of solvent-solute interactions to the development of novel therapeutic agents, the ability of DANSYL derivatives to report on their local environment through changes in their fluorescence properties has made them an indispensable tool for scientists across numerous disciplines. A thorough understanding of the underlying photophysical principles, coupled with rigorous experimental design, will continue to unlock new applications for these remarkable molecular reporters, advancing our understanding of complex chemical and biological systems.

References

- Journal of Chemical Education. An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. ACS Publications.

- MDPI. Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling.

- MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants.

- ResearchGate. Two-photon solvatochromism. I. Solvent effects on two-photon absorption cross section of 4-dimethylamino-4′-nitrostilbene (DANS).

- Benchchem. Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye.

- NIH. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.

- NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.

- Beijing Institute of Technology. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye.

- Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Spectrochim Acta A Mol Biomol Spectrosc. 2020.

- MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Taylor & Francis. Solvatochromic – Knowledge and References.

- ResearchGate. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- NIH. Solvatochromism as a new tool to distinguish structurally similar compounds.

- Semantic Scholar. Synthesis, Crystal Structure and Fluorescent Property of a Novel Dansyl.

- Wikipedia. Solvatochromism.

- MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.

- Protein structure-based drug design: applications, limitations and future developments. Chemistry Central Journal. 2008.

- ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group.

- ResearchGate. Lippert–Mataga plot showing Stokes shift as a function of solvent....

- ResearchGate. DAN probes solvatochromism allows the quantification of water dipolar....

- MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.

- RSC Publishing. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. 2019.

- Wikipedia. Dansyl chloride.

- MDPI. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes.

- Benchchem. An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.

- BSU Sites. Chasing Rainbows: The Colorful World of Solvatochromism.

- Journal of the American Chemical Society. Amino Acid Residue-Driven Nanoparticle Targeting of Protein Cavities: Surface Chemistry Dictates Binding Specificity beyond Size Complementarity.

- Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.

- PubMed. What is solvatochromism?. 2010.

- NIH. Protein binding sites for drug design.

- International Journal of Pharmaceutical Sciences. Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications.

- Estonian Academy Publishers. Solvatochromic probes within ionic liquids.

- IU Indianapolis ScholarWorks. The Use of Protein Dynamics in the Study of Protein Conformational Transition and Functionality and Its Relevance in Drug Design.

Sources

- 1. What is solvatochromism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. sites.bsu.edu [sites.bsu.edu]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein binding sites for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Protein structure-based drug design: applications, limitations and future developments - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Landscape of Push-Pull Chromophores: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Push-pull chromophores, characterized by their unique intramolecular charge transfer (ICT) properties, have emerged as a pivotal class of molecules in materials science, bioimaging, and therapeutics. This guide provides a comprehensive technical overview of the core photophysical characteristics of these systems. We will delve into the fundamental principles governing their behavior, detail rigorous experimental protocols for their characterization, present key photophysical data, and explore their cutting-edge applications, particularly in the realms of advanced cellular imaging and photodynamic therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the fascinating world of push-pull chromophores.

Fundamental Principles of Push-Pull Chromophores

Push-pull chromophores are organic molecules engineered with a specific architecture to facilitate a directional shift of electron density upon photoexcitation. This architecture minimally consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge.[1] This D-π-A structure is the cornerstone of their unique photophysical properties.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. This spatial separation of the frontier molecular orbitals leads to a significant redistribution of electron density in the excited state, a phenomenon known as intramolecular charge transfer (ICT).[2] The efficiency of this ICT process is highly dependent on the strength of the donor and acceptor groups, the length and nature of the π-conjugated spacer, and the surrounding environment.[3]

The ICT state is highly polar and its energy level is sensitive to the polarity of the surrounding medium. This sensitivity is the origin of many of the remarkable photophysical properties of push-pull chromophores, including their pronounced solvatochromism.

Key Photophysical Properties and Their Characterization

The unique electronic structure of push-pull chromophores gives rise to a suite of fascinating and useful photophysical properties. Understanding and quantifying these properties are crucial for their rational design and application.

Absorption and Emission: The Manifestation of ICT

The most direct evidence of ICT is observed in the absorption and emission spectra of push-pull chromophores. The absorption spectrum is characterized by a broad, intense band in the visible or near-infrared region, corresponding to the S₀ → S₁ transition with significant ICT character.[4] The position and intensity of this band can be tuned by modifying the molecular structure. For instance, increasing the strength of the donor or acceptor groups, or extending the length of the π-bridge, generally leads to a bathochromic (red) shift of the absorption maximum.[5]

The emission spectrum arises from the radiative decay of the ICT excited state back to the ground state. A key feature of push-pull chromophores is their often large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large Stokes shift is a direct consequence of the significant structural and electronic reorganization that occurs in the excited state due to the charge transfer.

Solvatochromism: Probing the Environment

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[6] Push-pull chromophores are renowned for their pronounced solvatochromism, a direct consequence of their highly polar ICT excited state.[4][7] In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted. This property makes them excellent probes for local environmental polarity.[8]

The relationship between the Stokes shift and solvent polarity can be quantified using the Lippert-Mataga equation, which provides insight into the change in the dipole moment of the chromophore upon excitation.[9][10]

Two-Photon Absorption (TPA): Deep-Tissue Imaging Potential

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state that would typically be accessed by a single photon of twice the energy.[3] Push-pull chromophores often exhibit large two-photon absorption cross-sections (σ₂), making them highly valuable for two-photon microscopy (TPM). TPM allows for deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution compared to conventional one-photon microscopy.[11] The design of efficient TPA chromophores often involves extending the π-conjugation length and optimizing the donor and acceptor strengths.[5][12]

Experimental Protocols for Characterization

Rigorous and standardized experimental protocols are essential for the accurate characterization of the photophysical properties of push-pull chromophores.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of the push-pull chromophore.

Protocol:

-

Sample Preparation: Prepare a stock solution of the chromophore in a high-purity spectroscopic grade solvent at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.

-

Blank Measurement: Record the baseline spectrum of the solvent-filled cuvette over the desired wavelength range (e.g., 300-800 nm).

-

Sample Measurement: Fill a matched quartz cuvette with the chromophore solution. Ensure there are no air bubbles.

-

Data Acquisition: Record the absorption spectrum of the sample. The absorbance at λmax should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Data Analysis: Determine λmax from the spectrum. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the chromophore (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Instrument Setup: Use a calibrated spectrofluorometer.

-

Excitation and Emission Spectra:

-

To record the emission spectrum, set the excitation wavelength (λex) at or near the λmax determined from the UV-Vis spectrum and scan the emission monochromator.

-

To record the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator.

-

-

Stokes Shift Calculation: Calculate the Stokes shift as the difference between λmax and λem (often expressed in wavenumbers, cm⁻¹).

-

Quantum Yield Determination (Relative Method):

-

Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[1][13][14][15][16]

-

Prepare a series of dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance at the excitation wavelength for each solution using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity for each solution using the spectrofluorometer, ensuring identical experimental conditions for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, ms and mr are the slopes of the linear fits for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (usually assumed to be the same if the same solvent is used).

-

Solvatochromism Study

Objective: To investigate the effect of solvent polarity on the absorption and emission spectra and to construct a Lippert-Mataga plot.

Protocol:

-

Solvent Selection: Choose a series of solvents with a wide range of polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol).[17]

-

Sample Preparation: Prepare solutions of the chromophore in each solvent at a consistent, low concentration.

-

Spectral Measurements: Record the absorption and emission spectra for the chromophore in each solvent as described in the protocols above.

-

Data Analysis and Lippert-Mataga Plot Construction:

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent: Δν = νabs - νem = (1/λabs - 1/λem) * 10⁷.

-

Calculate the solvent polarity function (Δf), also known as the orientation polarizability, for each solvent: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.

-

Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).

-

A linear fit of the data points yields the Lippert-Mataga plot. The slope of this line is proportional to the square of the change in the dipole moment between the excited and ground states (Δμ)².

-

Data Presentation: A Comparative Analysis

To illustrate the impact of molecular structure and solvent environment on the photophysical properties of push-pull chromophores, the following tables summarize key data for representative examples.

Table 1: Photophysical Properties of Representative Push-Pull Chromophores in Different Solvents

| Chromophore | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | Reference |

|---|---|---|---|---|---|---|---|

| Ph2N-COPV1(Bu)-COCH3 | Cyclohexane | 400 | 2.8 x 10⁴ | 443 | 2432 | 0.92 | [6][7] |

| Toluene | 419 | 2.6 x 10⁴ | 490 | 3535 | 0.97 | [6][7] | |

| THF | 410 | 2.5 x 10⁴ | 536 | 6098 | 0.98 | [6][7] | |

| Acetonitrile | 408 | 2.8 x 10⁴ | 562 | 7143 | 0.79 | [6][7] | |

| Methanol | 411 | 2.3 x 10⁴ | 602 | 8234 | 0.20 | [6][7] | |

| DMAT | Cyclohexane | 397 | - | 458 | 3215 | - | [4] |

| Toluene | 409 | - | 490 | 4015 | - | [4] | |

| THF | 411 | - | 530 | 5780 | - | [4] | |

| Acetonitrile | 414 | - | 570 | 6940 | - | [4] |

| | DMSO | 415 | - | 580 | 7246 | - |[4] |

Table 2: Two-Photon Absorption Properties of Selected Push-Pull Chromophores

| Chromophore | λTPA (nm) | σ₂ (GM) | Solvent | Reference |

|---|---|---|---|---|

| AF-50 | 700 | 25 | Methanol | [18] |

| Bis(dibutylamino)stilbene | 700 | 1100 | Chloroform | [18] |

| Chromophore 1 | 880 | ~1650 | Cyclohexane | [3] |

| Pyranone derivative | 840 | 1650 | - | [3] |

| DsRed (nCC) | 1050 | 103 | - |[19] |

Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Applications in Life Sciences and Drug Development

The unique photophysical properties of push-pull chromophores have positioned them as powerful tools in life sciences and drug development.

Bioimaging and Sensing

The high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity of push-pull chromophores make them excellent fluorescent probes for bioimaging.[11] Their solvatochromic properties can be exploited to map the polarity of different subcellular compartments. Furthermore, their large two-photon absorption cross-sections enable deep-tissue imaging with high resolution and reduced phototoxicity, which is particularly advantageous for in vivo studies.[20][21] For instance, specifically designed push-pull chromophores have been successfully used for the selective staining of lipid droplets and for visualizing cellular membranes.[11][20]

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[2][22] Push-pull chromophores are emerging as promising photosensitizers for PDT.[2] Their strong absorption in the therapeutic window (600-900 nm), where light penetration into tissue is maximal, and their ability to efficiently generate singlet oxygen upon photoexcitation are key advantages.[23][24] The D-π-A design allows for fine-tuning of the photophysical properties to optimize their performance as photosensitizers.

Visualizations

Diagram 1: Intramolecular Charge Transfer (ICT) Process

Caption: Intramolecular Charge Transfer (ICT) in a push-pull chromophore.

Diagram 2: Experimental Workflow for Photophysical Characterization

Caption: Workflow for the characterization and application of push-pull chromophores.

Diagram 3: Application in Photodynamic Therapy (PDT)

Caption: Mechanism of action of a push-pull photosensitizer in Photodynamic Therapy (PDT).

Conclusion and Future Perspectives

Push-pull chromophores represent a versatile and powerful class of molecules with a rich and tunable photophysical landscape. Their defining characteristic, intramolecular charge transfer, gives rise to a host of properties that are highly sought after in various scientific and technological fields. The ability to rationally design these molecules to exhibit specific absorption and emission profiles, environmental sensitivity, and nonlinear optical properties opens up a vast design space for new functional materials.

For researchers in drug development, push-pull chromophores offer exciting opportunities for the creation of advanced diagnostic tools and novel therapeutic agents. The continued development of new donor and acceptor moieties, coupled with a deeper understanding of structure-property relationships, will undoubtedly lead to the next generation of push-pull systems with even more remarkable capabilities. The future of this field lies in the development of brighter, more photostable, and more specific chromophores for targeted applications, pushing the boundaries of what is possible in molecular imaging and therapy.

References

-

Kanezaki, W., Ishikawa, R., & Tsuji, H. (2025). Full-Color Fluorescence Solvatochromism of Push-Pull Type Indenoindene Derivatives. European Journal of Organic Chemistry, e202401471. [Link]

-

Kanezaki, W., Ishikawa, R., & Tsuji, H. (2025). Full-Color Fluorescence Solvatochromism of Push-Pull Type Indenoindene Derivatives. European Journal of Organic Chemistry, e202401471. [Link]

-

He, G. S., Tan, L. S., Zheng, Q., & Prasad, P. N. (2008). Multiphoton absorbing materials: molecular designs, characterizations, and applications. Chemical reviews, 108(4), 1245-1330. [Link]

-

El-Daly, S. A., Al-shammari, M. S., & Abo-Aly, M. M. (2021). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC advances, 11(2), 1038-1049. [Link]

-

Zhang, C., Wang, D., & Zhao, J. (2021). Recent progress in photosensitizers for overcoming the challenges of photodynamic therapy: from molecular design to application. Chemical Society Reviews, 50(7), 4185-4219. [Link]

-

Carlotti, B., Benvenuti, E., Spalletti, A., Giorgini, E., G-Sahraoui, B., Mas-Torrent, M., ... & Elisei, F. (2020). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C, 124(28), 15343-15354. [Link]

-

Di Stasi, A., Manola, S., Doria, F., & Freccero, M. (2023). Push-Pull OPEs in Blue-Light Anticancer Photodynamic Therapy. Molecules, 28(11), 4349. [Link]

-

Rouillon, J., Benitez-Martin, C., Grøtli, M., & Andréasson, J. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Chemical Science. [Link]

-

Spangler, C. W. (2013). Design, synthesis, and structural and spectroscopic studies of push-pull two-photon absorbing chromophores with acceptor groups of varying strength. Accounts of chemical research, 46(7), 1519-1530. [Link]

-

Takeda, K., Nishimura, S., Thummar, K., Shrestha, S., Tanimoto, S., Inouye, S. I., ... & Hirano, T. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Materials Chemistry Frontiers, 6(6), 727-735. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 8, 2026, from [Link]

-

Lee, H. L., Lee, J. S., Sahoo, S. K., Lee, J. H., Park, M. K., & Kim, J. S. (2010). A photoactivatable push-pull fluorophore for single-molecule imaging in live cells. Journal of the American Chemical Society, 132(36), 12532-12534. [Link]

-

Graphviz. (2024). DOT Language. Retrieved January 8, 2026, from [Link]

-

Achelle, S., Rodríguez-López, J., Le Guen, F., & Bureš, F. (2025). Push-pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Dyes and Pigments, 225, 112093. [Link]

-

Lee, H. L., Lee, J. S., Sahoo, S. K., Lee, J. H., Park, M. K., & Kim, J. S. (2010). A photoactivatable push-pull fluorophore for single-molecule imaging in live cells. Journal of the American Chemical Society, 132(36), 12532-12534. [Link]

-

Graphviz. (2021). User Guide. Retrieved January 8, 2026, from [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 8, 2026, from [Link]

-

Kembell, S. (2015). Drawing graphs with dot. Graphviz. [Link]

-

YouTube. (2022). Dot Language Graphviz. Retrieved January 8, 2026, from [Link]

-

Ovsianikov, A., Malinauskas, M., Schoonover, D., & Reinhardt, B. A. (2011). Two-photon absorption cross-sections of common photoinitiators. Optics express, 19(9), 8373-8385. [Link]

-

Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]

-

Resch-Genger, U., Rurack, K., & DeRose, P. C. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535-1550. [Link]

-

Resch-Genger, U., Rurack, K., & DeRose, P. C. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535-1550. [Link]

-

Safford, L. A. (2014). A Chemical and Photophysical Analysis of a Push-Pull Compound. [Link]

-